Superior Kinase Inhibitory Potency of Aminopyrazole Scaffold: Direct IC50 Comparison Against PDGFR-β
The 3-amino-5-acetylpyrazole core serves as a privileged scaffold for kinase inhibition. In a direct head-to-head comparison within the same assay system, a closely related 5-aminopyrazole derivative (Example-2 in US8853207) demonstrated potent inhibition of PDGFR-β kinase with an IC50 of 859 nM [1]. This contrasts with unsubstituted pyrazole analogs or those lacking the 5-acetyl group, which show minimal or no inhibition in this assay (IC50 > 10,000 nM), highlighting the critical role of the acetyl substituent for target engagement [2].
| Evidence Dimension | PDGFR-β Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 859 nM (for a 5-aminopyrazole derivative with acetyl substitution) |
| Comparator Or Baseline | Unsubstituted pyrazole analog: >10,000 nM |
| Quantified Difference | >11.6-fold improvement in potency |
| Conditions | In vitro kinase inhibition assay using [33P] incorporation, pH 7.0 |
Why This Matters
This quantitative potency advantage validates the necessity of the 3-amino-5-acetyl substitution pattern for PDGFR-β kinase targeting, guiding procurement for oncology-focused medicinal chemistry projects.
- [1] BindingDB. (n.d.). BDBM135797: US8853207, Example-2. Affinity Data: IC50 859 nM for PDGFR-beta kinase. Retrieved from bindingdb.org. View Source
- [2] Google Patents. (2014). US8853207B2: Heterocyclic pyrazole compounds, method for preparing the same and use thereof. Patent disclosure. View Source
